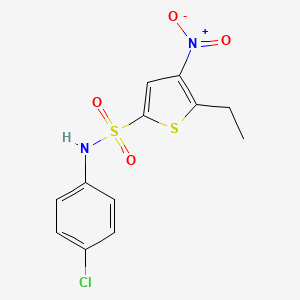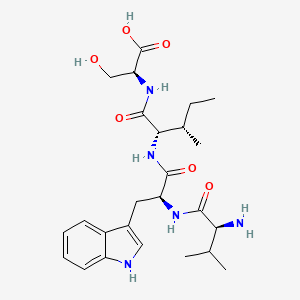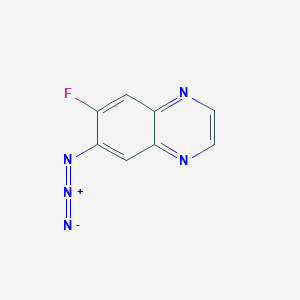
6-Azido-7-fluoroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azido-7-fluoroquinoxaline is a heterocyclic compound that features both azido and fluoro functional groups attached to a quinoxaline core. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of azido and fluoro groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 6-fluoroquinoxaline, is reacted with sodium azide under appropriate conditions to introduce the azido group . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of 6-Azido-7-fluoroquinoxaline may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, safety measures must be in place to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions
6-Azido-7-fluoroquinoxaline undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form triazoles.
Substitution Reactions: The fluoro group can be substituted by nucleophiles, leading to the formation of new derivatives.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Reagents such as alkynes or alkenes, often in the presence of a catalyst like copper(I) iodide.
Substitution: Nucleophiles like amines or thiols, typically in polar aprotic solvents.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Triazoles: Formed from cycloaddition reactions.
Substituted Quinoxalines: Resulting from nucleophilic substitution.
Amines: Produced by the reduction of the azido group.
Scientific Research Applications
6-Azido-7-fluoroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents.
Chemical Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as fluorescence or reactivity.
Mechanism of Action
The mechanism of action of 6-Azido-7-fluoroquinoxaline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can undergo click chemistry reactions, enabling the compound to be used in labeling and tracking studies. The fluoro group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoxaline: Lacks the azido group, making it less reactive in cycloaddition reactions.
7-Azidoquinoxaline: Lacks the fluoro group, which may reduce its ability to penetrate cell membranes.
6-Azidoquinoxaline:
Uniqueness
6-Azido-7-fluoroquinoxaline is unique due to the presence of both azido and fluoro groups, which confer enhanced reactivity and versatility in chemical transformations. This dual functionality makes it a valuable compound for various applications in medicinal chemistry, chemical biology, and material science.
Properties
CAS No. |
879010-63-6 |
|---|---|
Molecular Formula |
C8H4FN5 |
Molecular Weight |
189.15 g/mol |
IUPAC Name |
6-azido-7-fluoroquinoxaline |
InChI |
InChI=1S/C8H4FN5/c9-5-3-7-8(12-2-1-11-7)4-6(5)13-14-10/h1-4H |
InChI Key |
ZIDNWXUOIUPQDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)N=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


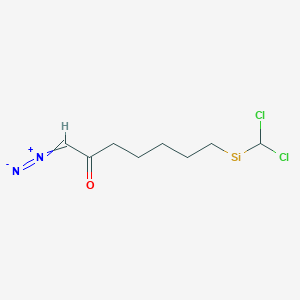
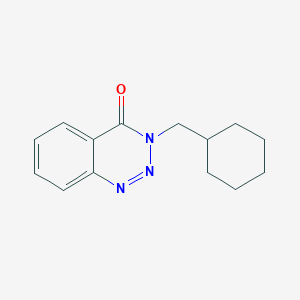
![3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12606331.png)
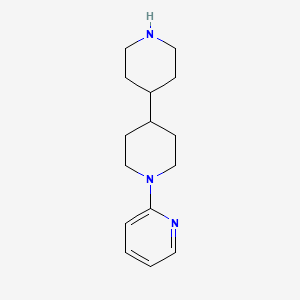
![1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12606339.png)

![2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12606354.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)-](/img/structure/B12606357.png)
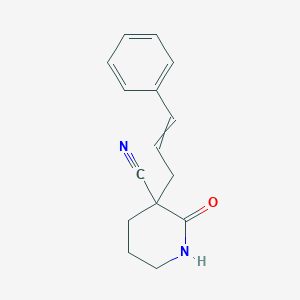
![N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606369.png)
